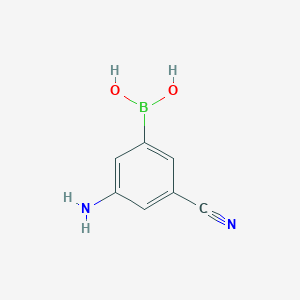

(3-Amino-5-cyanophenyl)boronic acid

Description

BenchChem offers high-quality (3-Amino-5-cyanophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-cyanophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-5-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVJJNXUBHSBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657163 | |

| Record name | (3-Amino-5-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913943-05-2 | |

| Record name | (3-Amino-5-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Amino-5-cyanophenyl)boronic Acid

Foreword: The Strategic Value of (3-Amino-5-cyanophenyl)boronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of boronic acids has become a cornerstone of innovative drug design. These organoboron compounds are not merely synthetic curiosities; they are enabling tools that have paved the way for the development of novel therapeutics, including several FDA-approved drugs.[1] Among the vast array of available boronic acids, (3-Amino-5-cyanophenyl)boronic acid and its salts, such as the hydrochloride form (CAS No. 913835-26-4), have emerged as particularly valuable building blocks.[2]

The unique trifunctional nature of this molecule—possessing a boronic acid moiety for versatile cross-coupling, a nucleophilic amino group for further derivatization, and a cyano group that can act as a hydrogen bond acceptor or be transformed into other functional groups—offers a rich platform for molecular exploration. This guide provides a comprehensive overview of a robust synthetic protocol for (3-Amino-5-cyanophenyl)boronic acid, delves into the critical aspects of its characterization, and explains the scientific rationale behind the methodological choices, tailored for researchers, scientists, and drug development professionals.

I. Strategic Synthesis: A Validated Protocol for (3-Amino-5-cyanophenyl)boronic Acid

The synthesis of (3-Amino-5-cyanophenyl)boronic acid is most effectively achieved through a palladium-catalyzed borylation reaction, a powerful and widely adopted method for the formation of carbon-boron bonds. The logical and commercially available starting material for this transformation is 3-amino-5-bromobenzonitrile. This section outlines a detailed, field-proven protocol, emphasizing the causality behind each experimental choice to ensure reproducibility and high yield.

A. The Synthetic Blueprint: Palladium-Catalyzed Miyaura Borylation

The chosen synthetic route is a Miyaura borylation reaction, which involves the coupling of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. This method is favored for its high functional group tolerance, mild reaction conditions, and generally high yields.

References

physicochemical properties of (3-Amino-5-cyanophenyl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (3-Amino-5-cyanophenyl)boronic acid

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount for the efficient synthesis of complex molecular architectures.[1] Among these, organoboron compounds, particularly arylboronic acids, have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[2] Boronic acids are generally stable, easy to handle, and exhibit low toxicity, making them ideal reagents in pharmaceutical development.[2]

This guide provides a comprehensive technical overview of (3-Amino-5-cyanophenyl)boronic acid, a trifunctional reagent of significant interest. Its structure incorporates a boronic acid moiety for coupling reactions, an amino group for amide bond formation or as a basic center, and a cyano group that can serve as a versatile synthetic handle or a hydrogen bond acceptor. This unique combination makes it a valuable intermediate for constructing diverse compound libraries, particularly in the development of enzyme inhibitors, protein degraders, and other targeted therapeutics.[3][4] This document, intended for researchers, chemists, and drug development professionals, will delve into its core physicochemical properties, analytical characterization methods, stability, and handling, providing a foundation for its effective application in research and development.

Molecular Structure and Core Identifiers

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and fundamental properties. (3-Amino-5-cyanophenyl)boronic acid is a substituted phenylboronic acid with the chemical formula C₇H₇BN₂O₂.[5][6]

Caption: Chemical Structure of (3-Amino-5-cyanophenyl)boronic acid.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties and identifiers for (3-Amino-5-cyanophenyl)boronic acid. It is important to note that while some properties are well-documented, others like melting point, solubility, and pKa are not consistently reported in public literature and require experimental determination for specific batches.

| Property | Value | Source(s) |

| IUPAC Name | (3-Amino-5-cyanophenyl)boronic acid | |

| CAS Number | 913943-05-2 | [6][7][8] |

| Molecular Formula | C₇H₇BN₂O₂ | [5][6][9] |

| Molecular Weight | 161.95 g/mol | [5][10][11][12] |

| Appearance | Solid (Typically off-white to yellow powder) | General Knowledge |

| Melting Point | Not consistently reported. Requires experimental determination. | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. Quantitative data requires experimental determination. | General Knowledge |

| pKa | Not reported. Two pKa values are expected (boronic acid and amino group). Requires experimental determination. | |

| SMILES | OB(C1=CC(C#N)=CC(N)=C1)O | [5] |

| InChI Key | QMVJJNXUBHSBIS-UHFFFAOYSA-N | [9] |

Spectroscopic and Crystallographic Characterization

Structural elucidation and purity assessment are critical for any reagent used in drug development. Standard analytical techniques provide a detailed fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the positions of protons on the aromatic ring and the amino group. The signals for the aromatic protons would appear as distinct multiplets, and their integration would correspond to the number of protons. The protons of the B(OH)₂ and NH₂ groups are typically broad and may exchange with deuterium in solvents like D₂O. ¹³C NMR would show characteristic signals for the aromatic carbons, the nitrile carbon (C≡N), and the carbon atom attached to the boron (C-B), which is often broadened due to the quadrupolar nature of the boron atom.[13]

-

Infrared (IR) Spectroscopy : FT-IR spectroscopy is invaluable for identifying the key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amine (around 3300-3500 cm⁻¹), a sharp C≡N stretch for the nitrile group (around 2220-2260 cm⁻¹), O-H stretching for the boronic acid (a broad band around 3200-3600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹).[14][15]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule, providing a precise molecular weight of 162.06000 (Exact Mass).[9] This technique is crucial for verifying the identity of the compound in synthesis and quality control.

-

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this exact molecule is not widely published, data for the related 3-cyanophenylboronic acid exists, revealing details about its crystal packing and hydrogen bonding networks.[14]

Reactivity, Stability, and Handling

Chemical Reactivity

The utility of (3-Amino-5-cyanophenyl)boronic acid stems from its three distinct functional groups:

-

Boronic Acid : This group is primarily used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl halides/triflates. This is one of the most powerful methods for constructing biaryl structures, which are common motifs in drug candidates.[1][16]

-

Amino Group : The primary amine is a nucleophile and a base. It can be readily acylated to form amides, sulfonamides, or used in reductive amination, providing a vector for molecular elaboration.

-

Cyano Group : The nitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, offering multiple pathways for subsequent synthetic transformations.

Caption: Role in Suzuki-Miyaura cross-coupling reaction.

Stability and Storage

Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides, especially upon heating or under vacuum. This is a reversible process, and the boronic acid can often be regenerated by treatment with water. For long-term storage, it is recommended to keep the compound in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Safety and Handling

(3-Amino-5-cyanophenyl)boronic acid is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[5] The related compound, 3-cyanophenylboronic acid, is also noted to potentially cause respiratory irritation.[14][17]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Handling Precautions : Avoid generating dust. Use non-sparking tools. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Storage : Store locked up in a secure area. Keep the container tightly closed and store in a dry, cool environment.[9]

Experimental Protocols for Core Property Determination

To ensure reproducibility and accuracy in research, standardized protocols are essential. The following sections provide step-by-step methodologies for determining key physicochemical properties.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a given solvent system, a critical parameter for drug development.

Rationale : The shake-flask method is a gold-standard technique that ensures the system reaches equilibrium between the dissolved and solid-state compound, providing a thermodynamically accurate solubility value. Temperature control is critical as solubility is highly temperature-dependent.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-amino-5-cyanophenylboronicacid|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 8. globalchemmall.com [globalchemmall.com]

- 9. echemi.com [echemi.com]

- 10. 3-AMINO-5-CYANOPHENYLBORONIC ACID | CymitQuimica [cymitquimica.com]

- 11. 913943-05-2 CAS MSDS (3-AMINO-5-CYANOPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. chemscene.com [chemscene.com]

- 13. mdpi.com [mdpi.com]

- 14. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. 3-氰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to (3-Amino-5-cyanophenyl)boronic acid: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-5-cyanophenyl)boronic acid is a bifunctional organoboron compound that has emerged as a critical building block in synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique trifecta of functional groups—a nucleophilic amino group, an electrophilic cyano group, and a versatile boronic acid moiety—offers a rich platform for molecular elaboration. This guide provides an in-depth analysis of its chemical properties, core applications, and practical methodologies for its use, grounded in established scientific principles.

Part 1: Compound Identification and Properties

Chemical Identity

-

Chemical Name: (3-Amino-5-cyanophenyl)boronic acid

A related compound, the hydrochloride salt, is also commercially available under CAS Number 913835-26-4.[6]

Physicochemical Properties

| Property | Value | Source |

| Appearance | Typically a solid | [4] |

| Purity | Commercially available in purities of ≥97% | [4][6] |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. | [7] |

The presence of the three distinct functional groups dictates the molecule's reactivity. The boronic acid is a key participant in palladium-catalyzed cross-coupling reactions. The amino group can be a site for acylation, alkylation, or further heterocycle formation, while the cyano group can undergo various transformations, including hydrolysis or reduction.

Part 2: Key Applications and Mechanistic Insights

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The most prominent application of (3-amino-5-cyanophenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning, palladium-catalyzed reaction forges carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules like pharmaceuticals and advanced materials.[8] Arylboronic acids are favored due to their stability, low toxicity, and ease of handling.

The general mechanism of the Suzuki coupling involves a catalytic cycle with three main steps:[1][2][4]

-

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (e.g., an aryl bromide or iodide), inserting the palladium into the carbon-halogen bond to form a Pd(II) species.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-X\n(Aryl Halide)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nIntermediate\nL₂Pd(II)(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic [label="R-B(OH)₂\n((3-Amino-5-cyanophenyl)boronic acid)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[R-B(OH)₃]⁻\n(Activated Boronate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\nIntermediate\nL₂Pd(II)(Ar)(R)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R\n(Coupled Product)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Regen [label="Regenerated\nPd(0)L₂", shape=point, width=0];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; ArX -> OxAdd; Boronic -> Boronate; Base -> Boronate; OxAdd -> Transmetal [label=" Transmetalation"]; Boronate -> Transmetal; Transmetal -> Product [label=" Reductive\n Elimination"]; Transmetal -> Regen [style=dashed]; Regen -> Pd0 [label=" Catalyst\n Regeneration"];

// Invisible edges for layout {rank=same; ArX; Boronic; Base;} {rank=same; OxAdd; Boronate;} } endom Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

Aminophenylboronic acids are valuable scaffolds in drug discovery.[9][10] The ability to introduce the 3-amino-5-cyanophenyl moiety into a larger molecule via Suzuki coupling provides a strategic advantage for several reasons:

-

Versatile Building Block: It serves as a key intermediate for constructing complex molecular architectures necessary for targeted therapies.[9]

-

Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, influencing the molecule's polarity, hydrogen bonding capability, and metabolic stability.

-

Pharmacophore Component: The amino group provides a key interaction point for binding to biological targets, such as enzymes or receptors, and can be further functionalized to fine-tune activity.

-

Boron in Medicinal Chemistry: Phenylboronic acids themselves have been explored for their ability to interact with diols, a property leveraged in glucose sensing and for targeting glycoproteins that are often overexpressed on cancer cells.[11][12][13]

Part 3: Experimental Protocol and Handling

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized example for the coupling of (3-amino-5-cyanophenyl)boronic acid with an aryl bromide. Note: This is a representative procedure and must be adapted and optimized for specific substrates and scales.

Materials:

-

(3-Amino-5-cyanophenyl)boronic acid (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Workflow Diagram:

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="1. Assemble Reaction Vessel\n(Flask, Stir Bar, Condenser)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Purge with Inert Gas\n(Nitrogen or Argon)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="3. Add Solids:\n- Boronic Acid\n- Aryl Bromide\n- Base\n- Palladium Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="4. Add Degassed Solvent(s)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="5. Heat Reaction Mixture\n(e.g., 80-100 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="6. Monitor Reaction Progress\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="7. Aqueous Workup\n(Cool, Dilute, Extract)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="8. Purify Product\n(Column Chromatography, Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="9. Characterize Product\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Inert; Inert -> Reagents; Reagents -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Analyze; Analyze -> End; } endom Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-amino-5-cyanophenyl)boronic acid, the aryl bromide, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment, which is crucial for the stability of the palladium catalyst.

-

Catalyst and Solvent Addition: Add the palladium catalyst, followed by the degassed solvent system. Degassing the solvent (e.g., by sparging with nitrogen for 15-20 minutes) is critical to prevent catalyst oxidation.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. While a specific safety data sheet (SDS) for (3-Amino-5-cyanophenyl)boronic acid should always be consulted, data from similar aminophenylboronic and cyanophenylboronic acids provide a strong basis for handling.[7][14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][14] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[7]

-

Health Hazards: May cause skin, eye, and respiratory irritation.[15][16] Harmful if inhaled or swallowed.

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][16]

Part 4: Suppliers

(3-Amino-5-cyanophenyl)boronic acid is available from several chemical suppliers catering to the research and development community. When sourcing, it is crucial to request a certificate of analysis to verify purity and identity.

Notable Suppliers:

Conclusion

(3-Amino-5-cyanophenyl)boronic acid is more than just a chemical reagent; it is an enabling tool for innovation. Its strategic placement of functional groups provides chemists with a reliable and versatile platform for the synthesis of novel compounds with significant potential in medicine and materials science. A thorough understanding of its properties, reactivity—particularly in the Suzuki-Miyaura coupling—and proper handling procedures is essential for harnessing its full synthetic power.

References

-

Asian Journal of Advanced Basic Sciences. (2016, November 15). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]

-

HDH Pharma Inc. (n.d.). 3-Amino-5-cyanophenylboronic acid, HCl, min 97%, 1 gram. Retrieved from [Link]

-

GlobalChemMall. (n.d.). (3-Amino-5-cyanophenyl)boronic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Journal of Applied Pharmaceutical Science. (2024, February 2). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024, February 5). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]

-

American Chemical Society. (2017, April 12). Synthesis and Applications of Boronate Affinity Materials: From Simple to Teemed to Nanoconfined. [Link]

-

MDPI. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

-

Fisher Scientific. (2023, September 22). SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 913943-05-2 CAS MSDS (3-AMINO-5-CYANOPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. ajabs.org [ajabs.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. japsonline.com [japsonline.com]

- 12. japsonline.com [japsonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.nl [fishersci.nl]

- 16. aksci.com [aksci.com]

- 17. researchgate.net [researchgate.net]

A Guide to the Spectral Analysis of (3-Amino-5-cyanophenyl)boronic Acid: A Key Pharmaceutical Intermediate

Abstract

(3-Amino-5-cyanophenyl)boronic acid is a vital building block in contemporary drug discovery, prized for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling. A comprehensive understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the expected spectral characteristics of (3-Amino-5-cyanophenyl)boronic acid, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While empirical data for this specific molecule is not widely available in public databases, this guide leverages established principles of spectroscopy and comparative data from analogous compounds to provide a robust predictive framework for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of (3-Amino-5-cyanophenyl)boronic Acid

(3-Amino-5-cyanophenyl)boronic acid, with the chemical formula C₇H₇BN₂O₂, is a trifunctional aromatic compound. Its utility in medicinal chemistry stems from the orthogonal reactivity of its three key functional groups: the boronic acid, the amino group, and the cyano group. This arrangement allows for sequential and selective chemical modifications, making it a valuable scaffold in the synthesis of novel therapeutic agents. Accurate and unambiguous characterization of this molecule is the bedrock of its successful application. Spectroscopic techniques are the primary tools for this purpose, each providing a unique piece of the structural puzzle.

This guide will detail the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR, IR, and MS spectra of (3-Amino-5-cyanophenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (3-Amino-5-cyanophenyl)boronic acid is expected to be relatively simple, with distinct signals for the aromatic protons, the amine protons, and the boronic acid protons. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for (3-Amino-5-cyanophenyl)boronic acid in DMSO-d₆

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic H | 7.0 - 7.5 | m | - | The aromatic protons will appear as a complex multiplet due to meta and para couplings. The electron-withdrawing cyano and boronic acid groups will shift these protons downfield, while the electron-donating amino group will have an upfield influence. |

| -NH₂ | 5.0 - 6.0 | br s | - | The protons of the primary amine will appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent. |

| -B(OH)₂ | 8.0 - 9.0 | br s | - | The acidic protons of the boronic acid group will also appear as a broad singlet and are readily exchangeable with D₂O. |

Causality in Experimental Choices: The choice of an appropriate deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for boronic acids due to its ability to dissolve polar compounds and its higher boiling point, which can be advantageous for variable temperature studies. The broadness of the -NH₂ and -B(OH)₂ signals is due to quadrupole broadening from the adjacent nitrogen and boron nuclei, respectively, as well as chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Amino-5-cyanophenyl)boronic acid in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-B | 130 - 140 | The carbon atom directly attached to the boron will be significantly influenced by the boron atom and will likely be broad due to quadrupolar relaxation. |

| C-NH₂ | 145 - 155 | The carbon atom attached to the amino group will be shifted downfield due to the electronegativity of nitrogen. |

| C-CN | 110 - 120 | The carbon atom of the cyano group will appear in the characteristic region for nitriles. |

| Aromatic C-H | 115 - 135 | The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts determined by the electronic effects of the substituents. |

| C (ipso to CN) | 90 - 100 | The carbon atom to which the cyano group is attached. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (3-Amino-5-cyanophenyl)boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of (3-Amino-5-cyanophenyl)boronic acid will exhibit characteristic absorption bands for the N-H, O-H, C≡N, and B-O bonds, as well as aromatic C-H and C=C stretches.

Table 3: Predicted Major IR Absorption Bands for (3-Amino-5-cyanophenyl)boronic acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| O-H (Boronic acid) | 3200 - 3600 | Strong, Broad | Stretching |

| N-H (Amine) | 3300 - 3500 | Medium, Sharp (doublet) | Asymmetric and Symmetric Stretching |

| Aromatic C-H | 3000 - 3100 | Medium | Stretching |

| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp | Stretching |

| Aromatic C=C | 1550 - 1650 | Medium to Strong | Stretching |

| N-H (Amine) | 1580 - 1650 | Medium | Bending (Scissoring) |

| B-O | 1310 - 1380 | Strong | Stretching |

Expert Insights: The O-H stretching band of the boronic acid is typically very broad due to hydrogen bonding. The N-H stretching of the primary amine often appears as a doublet, corresponding to the symmetric and asymmetric stretching modes. The strong and sharp absorption of the nitrile group is a key diagnostic feature.

Experimental Protocol for FTIR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid (3-Amino-5-cyanophenyl)boronic acid directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrum

The molecular weight of (3-Amino-5-cyanophenyl)boronic acid is 161.95 g/mol . In a typical Electrospray Ionization (ESI) mass spectrum, the most prominent ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 163.

Table 4: Predicted Key Ions in the ESI-MS of (3-Amino-5-cyanophenyl)boronic acid

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 163.07 | Protonated molecular ion. |

| [M+Na]⁺ | 185.05 | Sodium adduct, often observed in ESI. |

| [M-H₂O+H]⁺ | 145.06 | Loss of a water molecule from the boronic acid moiety. |

Trustworthiness of Protocols: The choice of ionization technique is crucial. ESI is a soft ionization method that is well-suited for polar, non-volatile compounds like boronic acids, as it typically results in minimal fragmentation and a strong molecular ion peak.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the ion of interest.

-

-

Data Processing: The instrument software will process the data to generate the mass spectrum.

Visualizing the Molecular Structure and Analytical Workflow

Visual representations are essential for understanding molecular structure and experimental processes.

Caption: Molecular Structure of (3-Amino-5-cyanophenyl)boronic acid.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The structural elucidation of (3-Amino-5-cyanophenyl)boronic acid is a critical step in its application in pharmaceutical research and development. This guide has provided a detailed predictive analysis of its expected NMR, IR, and MS spectral data, grounded in the fundamental principles of spectroscopy and comparison with analogous structures. The outlined experimental protocols offer a self-validating system for researchers to acquire high-quality data. By understanding the anticipated spectral features and the rationale behind them, scientists can confidently characterize this important synthetic building block, ensuring the integrity and success of their research endeavors.

A Technical Guide to the Solubility and Stability of (3-Amino-5-cyanophenyl)boronic acid: Principles and Protocols for Drug Development

Abstract

(3-Amino-5-cyanophenyl)boronic acid is a pivotal building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions to synthesize complex molecules for drug discovery programs.[1][2] Its utility, however, is fundamentally dependent on its physicochemical properties, namely its solubility and stability. A comprehensive understanding of these parameters is critical for ensuring reproducible reaction kinetics, optimizing purification processes, developing viable formulations, and generating reliable biological data. This guide provides an in-depth analysis of the factors governing the solubility and stability of (3-Amino-5-cyanophenyl)boronic acid, offering field-proven experimental protocols for their accurate determination and practical insights for researchers, chemists, and drug development professionals.

Introduction: The Critical Role of Physicochemical Profiling

Boronic acids and their derivatives are indispensable tools in modern synthetic chemistry.[1] Their ability to form reversible covalent bonds and participate in reactions like the Suzuki-Miyaura coupling has cemented their role in the rapid assembly of compound libraries for structure-activity relationship (SAR) studies.[3][4] (3-Amino-5-cyanophenyl)boronic acid, with its strategically placed amino and cyano functional groups, offers unique electronic properties for molecular design.

However, the journey from a promising building block to a successful drug candidate is fraught with challenges, many of which stem from suboptimal physicochemical properties. Poor solubility can hinder absorption, lead to unreliable results in biological assays, and create significant formulation hurdles.[5][6][7] Similarly, instability can result in the formation of impurities, loss of potency, and a shortened shelf-life. Boronic acids, as a class, are known to be susceptible to degradation pathways such as oxidation and protodeboronation, making a thorough stability assessment non-negotiable.[8][9][10]

This guide is structured to empower the researcher with both the foundational knowledge and the practical methodologies required to characterize (3-Amino-5-cyanophenyl)boronic acid effectively. We will dissect the concepts of kinetic and thermodynamic solubility, provide validated protocols for their measurement, and explore the chemical pathways that govern the compound's stability under various stress conditions.

Core Physicochemical Properties

A baseline characterization is the first step in any systematic investigation. The fundamental properties of (3-Amino-5-cyanophenyl)boronic acid are summarized below.

| Property | Value | Source |

| CAS Number | 913943-05-2 | [11][12][13] |

| Molecular Formula | C₇H₇BN₂O₂ | [11][13] |

| Molecular Weight | 161.95 g/mol | [14][15] |

| Appearance | White to light yellow solid/powder | [16] |

| Storage | 2-8°C, protect from light, sealed in dry conditions | [11][15] |

Note: The compound may contain varying amounts of its anhydride (boroxine).[15]

Comprehensive Solubility Assessment

Solubility is not a single value but a context-dependent property. In drug discovery, we distinguish between two key types of aqueous solubility: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration organic stock (typically DMSO). This mimics the conditions of high-throughput screening (HTS) assays and is an early indicator of potential solubility issues.[5][17][18]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the saturated solution.[6][19] This value is crucial for later-stage development, including formulation and toxicology studies.[19]

Expected Solubility Profile

The structure of (3-Amino-5-cyanophenyl)boronic acid—containing a polar amino group, a cyano group, and two hydroxyl groups on the boron atom—suggests it will exhibit higher solubility in polar organic solvents. Hydrogen bonding with the hydroxyl and amino groups plays a significant role in its dissolution in protic and polar aprotic solvents.[20] While specific quantitative data for this molecule is not widely published, data from analogous compounds like phenylboronic acid suggest high solubility in ethers and ketones, and lower solubility in non-polar hydrocarbons.[21]

Experimental Protocol: Kinetic Solubility Determination (Shake-Flask Nephelometry/UV)

This protocol is designed for rapid, high-throughput assessment. The causality behind starting from a DMSO stock is to simulate how compounds are typically handled in automated biological screening, where precipitation upon dilution into aqueous buffer is a primary concern.[5][18]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (3-Amino-5-cyanophenyl)boronic acid in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to 98 µL of the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.[18]

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.[5][22]

-

Detection (Method A - Nephelometry): Measure the light scattering of the solution using a nephelometer. An increase in scattering relative to a buffer-only control indicates the formation of a precipitate.[5][22]

-

Detection (Method B - UV Spectroscopy):

-

Quantification: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a DMSO/buffer mixture. The highest concentration that remains clear is reported as the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask HPLC)

This method determines the true equilibrium solubility and is considered the gold standard.[6] It requires longer incubation times to ensure equilibrium is reached between the solid and solution phases.[17][19]

Methodology:

-

Sample Preparation: Add an excess amount of solid (3-Amino-5-cyanophenyl)boronic acid (e.g., 1 mg) to a glass vial.[19]

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent or buffer (e.g., water, PBS at various pH values).

-

Equilibration: Seal the vials and incubate on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. The extended time is crucial to ensure the system reaches equilibrium.[17][19]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Analysis: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5).

-

Data Reporting: The measured concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

In-Depth Stability Evaluation

The stability of a boronic acid is not intrinsic but is highly dependent on its environment. For (3-Amino-5-cyanophenyl)boronic acid, the primary concerns are oxidative degradation and susceptibility to varying pH.

Key Degradation Pathways

-

Oxidative Degradation: Phenylboronic acids are susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[10][23] The reaction involves a nucleophilic attack on the boron atom, leading to the cleavage of the carbon-boron bond and formation of the corresponding phenol (3-amino-5-cyanophenol).[24][25] This is often the most significant degradation pathway in biological contexts or upon exposure to air and certain solvents over time.[8][23][25]

-

pH-Dependent Hydrolysis & Deamidation:

-

Boronic Acid Moiety: The stability of the C-B bond can be pH-dependent. While generally stable, protodeboronation (replacement of the boronic acid group with hydrogen) can occur under harsh conditions. More importantly, the reactivity and stability towards oxidation are pH-dependent, with lower pH values generally slowing the reaction rate.[24]

-

Amine and Nitrile Groups: While the core focus is on the boronic acid, the entire molecule must be considered. Under strongly acidic or basic conditions, the amino group can be protonated or deprotonated, altering the molecule's electronic profile and potentially its stability. The cyano group can be susceptible to hydrolysis to a carboxylic acid under extreme pH and temperature conditions, although this is typically a slower process. The degradation of asparagine residues in peptides, which involves hydrolysis of an amide side chain, suggests that pH can influence degradation pathways, with direct hydrolysis occurring in acidic media and different pathways under neutral or alkaline conditions.[26][27]

-

Experimental Protocol: pH-Dependent Stability Assessment

This protocol evaluates the compound's stability across a physiologically and chemically relevant pH range. The use of HPLC is critical for separating the parent compound from any degradants.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9).

-

Sample Preparation: Prepare solutions of (3-Amino-5-cyanophenyl)boronic acid at a known concentration (e.g., 100 µM) in each buffer.

-

Incubation: Store the solutions at a controlled temperature (e.g., 40°C to accelerate degradation) protected from light.

-

Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

HPLC Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method (see Section 5).

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH condition to determine the degradation rate.

Experimental Protocol: Oxidative Stability Assessment

This stress test deliberately exposes the compound to an oxidizing agent to determine its susceptibility to this key degradation pathway.[25]

Methodology:

-

Sample Preparation: Dissolve (3-Amino-5-cyanophenyl)boronic acid in an appropriate buffer (e.g., PBS, pH 7.4) to a known concentration.

-

Stress Condition: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.

-

Incubation: Incubate the mixture at room temperature.

-

Time-Point Analysis: At various time points, take aliquots and quench the oxidation reaction if necessary (e.g., by dilution or addition of a quenching agent).

-

HPLC Analysis: Analyze the samples by HPLC to monitor the disappearance of the parent peak and the appearance of the phenol degradant peak.

-

Comparison: Run a control sample without H₂O₂ in parallel to distinguish oxidative degradation from simple hydrolytic degradation.

Analytical Methodology: Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of any solubility or stability study. A stability-indicating method is one that can accurately separate and quantify the intact parent drug from its degradation products. Reversed-phase HPLC is the standard technique.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Stationary Phase (e.g., Waters XTerra MS C18) | Provides good retention for aromatic compounds. Low silanol activity columns are preferred to minimize on-column hydrolysis of boronic acids.[28] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase can improve peak shape and suppress the ionization of the boronic acid's hydroxyl groups.[17] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier for reversed-phase chromatography. |

| Gradient | Linear gradient from 5% B to 95% B over 10-15 min | A gradient is necessary to elute the parent compound and potential degradants with different polarities. |

| Flow Rate | 1.0 mL/min | Standard for analytical scale columns. |

| Detection | UV/PDA Detector at 220-300 nm | The aromatic structure allows for strong UV absorbance. A PDA detector can help identify peaks by their UV spectra. |

| Column Temp | 35°C | Can improve peak shape and reproducibility, though its effect on boronic acid hydrolysis is minor.[28] |

Conclusion and Recommendations

A proactive and thorough characterization of the solubility and stability of (3-Amino-5-cyanophenyl)boronic acid is an essential, value-adding step in the drug discovery process. By investing time in these foundational studies, researchers can mitigate risks, ensure data integrity, and make more informed decisions.

Key Recommendations for Researchers:

-

Always Determine Both Kinetic and Thermodynamic Solubility: Use kinetic solubility for early-stage screening guidance and thermodynamic solubility for lead optimization and formulation development.

-

Prioritize Oxidative Stability: Given the known susceptibility of boronic acids to oxidation, store the solid compound and its solutions under inert gas (e.g., argon or nitrogen) when possible and protect from light.

-

Use Buffered Solutions: When working in aqueous media, use buffers to control pH, as stability is highly pH-dependent. Slightly acidic conditions may offer enhanced stability against oxidation.[24]

-

Employ a Validated, Stability-Indicating HPLC Method: This is non-negotiable for accurately tracking the parent compound and identifying potential degradants during stability studies.

-

Document Everything: Meticulous record-keeping of solvent, pH, temperature, and storage conditions is crucial for troubleshooting and ensuring the reproducibility of experimental results.

By adhering to these principles and protocols, scientists can confidently utilize (3-Amino-5-cyanophenyl)boronic acid, harnessing its synthetic potential while navigating its inherent physicochemical challenges.

References

-

ResearchGate. Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. Available from: [Link]

-

Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Available from: [Link]

-

Hall, D. G., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available from: [Link]

-

PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]

-

protocols.io. (2023). In-vitro Thermodynamic Solubility. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. Available from: [Link]

-

ResearchGate. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]

-

PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Available from: [Link]

-

ResearchGate. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available from: [Link]

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Available from: [Link]

-

Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

-

GlobalChemMall. (3-Amino-5-cyanophenyl)boronic acid. Available from: [Link]

-

Eawag-BBD. (2008). Phenol Family Degradation Pathway Map. Available from: [Link]

-

ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

-

PubChem. 3-Cyanophenylboronic acid. Available from: [Link]

-

Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (1992). Available from: [Link]

-

MDPI. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). Available from: [Link]

-

PubMed Central. (2023). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Available from: [Link]

-

PubChem. 3-Aminophenylboronic acid. Available from: [Link]

-

PubMed. (1992). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. waters.com [waters.com]

- 4. waters.com [waters.com]

- 5. enamine.net [enamine.net]

- 6. evotec.com [evotec.com]

- 7. researchgate.net [researchgate.net]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. pnas.org [pnas.org]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 12. globalchemmall.com [globalchemmall.com]

- 13. scbt.com [scbt.com]

- 14. 3-amino-5-cyanophenylboronicacid|BLD Pharm [bldpharm.com]

- 15. 913943-05-2 CAS MSDS (3-AMINO-5-CYANOPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. 3-Cyanophenylboronic acid CAS#: 150255-96-2 [m.chemicalbook.com]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ptacts.uspto.gov [ptacts.uspto.gov]

- 27. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

(3-Amino-5-cyanophenyl)boronic Acid: A Versatile Building Block in Modern Chemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical research, the strategic design and utilization of multifunctional building blocks are paramount to the efficient synthesis of complex molecules. Among these, organoboron compounds, particularly boronic acids, have emerged as indispensable tools. Their stability, ease of handling, and versatile reactivity in cross-coupling reactions have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds.

This guide focuses on a specific and highly valuable member of this class: (3-Amino-5-cyanophenyl)boronic acid . This molecule possesses a unique trifecta of functional groups: a boronic acid moiety, a primary amine, and a nitrile (cyano) group. This distinct arrangement on a central phenyl ring offers orthogonal reactivity, making it a powerful intermediate for creating diverse and complex molecular architectures.

As a Senior Application Scientist, this document aims to provide an in-depth technical overview of the potential applications of (3-Amino-5-cyanophenyl)boronic acid. We will delve into its fundamental properties, explore its central role in palladium-catalyzed cross-coupling reactions with a detailed case study, and discuss its emerging potential in medicinal chemistry and sensor technology. This guide is intended to be a practical resource for researchers at the forefront of organic synthesis, drug discovery, and materials science, offering both foundational knowledge and actionable experimental insights.

Physicochemical Properties and Strategic Reactivity

The utility of (3-Amino-5-cyanophenyl)boronic acid stems from the distinct chemical properties of its three functional groups, all of which are influenced by their electronic interplay on the aromatic ring.

| Property | Value |

| CAS Number | 913943-05-2 |

| Molecular Formula | C₇H₇BN₂O₂ |

| Molecular Weight | 161.95 g/mol |

| Appearance | Typically an off-white to light brown solid |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |

The boronic acid group is a Lewis acid, making it the reactive center for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the meta-positioned cyano group enhances the electrophilicity of the boron atom, which can influence its transmetalation efficiency in catalytic cycles. The amino group, a versatile nucleophile and a site for further derivatization, can be readily modified through acylation, alkylation, or diazotization reactions. The cyano group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering another layer of synthetic flexibility. This strategic combination allows for a stepwise and controlled elaboration of molecular complexity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, a cornerstone of modern organic synthesis.[1] (3-Amino-5-cyanophenyl)boronic acid serves as an excellent coupling partner in these reactions, enabling the direct installation of the 3-amino-5-cyanophenyl moiety onto a variety of molecular scaffolds.

Causality in Experimental Design

The success of a Suzuki-Miyaura coupling hinges on the careful selection of catalyst, ligand, base, and solvent. The amino group in our subject molecule can potentially coordinate with the palladium center, which could inhibit the catalytic cycle. Therefore, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote the desired reductive elimination step and prevent catalyst deactivation. The base is required to activate the boronic acid by forming a more nucleophilic boronate species, facilitating transmetalation.

Case Study: Synthesis of KRAS G12C Inhibitors

A prominent example of the application of (3-Amino-5-cyanophenyl)boronic acid is found in the synthesis of potent inhibitors of the KRAS G12C oncoprotein, a critical target in cancer therapy.[2] In a key step, the boronic acid is coupled with a complex heterocyclic halide to forge a crucial biaryl linkage.

Caption: Reaction scheme for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a Biaryl KRAS G12C Inhibitor Intermediate

This protocol is a representative example based on methodologies described in the patent literature.

-

Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the heterocyclic halide (1.0 eq), (3-Amino-5-cyanophenyl)boronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, SPhos Pd G3 (buchwald-g3-palladacycle) (0.05 - 0.1 eq). The use of a pre-catalyst simplifies handling and improves reproducibility.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vial. The solvent should be thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use to prevent oxidation of the palladium(0) species.

-

Inert Atmosphere: Seal the vial and purge with an inert gas for 5-10 minutes. Maintaining an inert atmosphere is critical for the stability of the active catalytic species.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable technique, such as TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Potential in Medicinal Chemistry and Enzyme Inhibition

Boronic acids are recognized as privileged structures in medicinal chemistry. The boron atom can form a reversible covalent bond with serine, threonine, or cysteine residues in the active sites of enzymes, making them effective inhibitors. Bortezomib, the first proteasome inhibitor approved for treating multiple myeloma, is a notable example of a boronic acid-containing drug.

(3-Amino-5-cyanophenyl)boronic acid serves as a valuable scaffold for developing novel enzyme inhibitors. The boronic acid acts as the "warhead" for interacting with the enzyme's active site. The amino and cyano groups provide vectors for synthetic elaboration, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The amino group can be acylated to introduce peptide-like side chains, while the cyano group can be used to modulate polarity and engage in specific hydrogen bonding interactions within a target protein. The successful incorporation of this moiety into KRAS G12C inhibitors underscores its significant potential in oncology drug discovery.[2]

Emerging Application in Chemical Sensor Development

Boronic acids are known to reversibly bind with 1,2- and 1,3-diols to form stable cyclic esters. This property has been widely exploited in the development of chemical sensors for saccharides, glycoproteins, and other biologically important diol-containing molecules.

(3-Amino-5-cyanophenyl)boronic acid is an attractive candidate for sensor applications for several reasons:

-

Immobilization: The primary amino group provides a convenient handle for covalent attachment to sensor surfaces, such as gold nanoparticles, quantum dots, or polymer matrices.

-

Signal Transduction: The electronic properties of the molecule can be modulated upon binding to a diol. This change can be designed to produce a detectable optical (colorimetric or fluorescent) or electrochemical signal.

-

Versatility: The cyano group can be further modified to tune the electronic properties or to introduce a reporter group.

Caption: Workflow for developing a boronic acid-based sensor.

Conclusion and Future Outlook

(3-Amino-5-cyanophenyl)boronic acid is more than just a chemical intermediate; it is a versatile platform for innovation. Its primary and most validated application lies in the Suzuki-Miyaura cross-coupling reaction, where it provides a reliable method for introducing a synthetically versatile amino- and cyano-substituted phenyl ring, as demonstrated in the synthesis of next-generation cancer therapeutics.

The future applications of this molecule are promising. In medicinal chemistry, its utility as a scaffold for designing covalent enzyme inhibitors beyond the KRAS family warrants further exploration. In materials science, the polymerization of this molecule or its derivatives could lead to novel functional polymers with unique electronic and sensory properties. As the demand for sophisticated molecular building blocks continues to grow, the importance and application of (3-Amino-5-cyanophenyl)boronic acid in research and development are set to expand.

References

- Google Patents. (n.d.). KRAS G12C inhibitors and methods of using the same. (US11905281B2).

- Google Patents. (n.d.). Kras g12c inhibitors and methods of using the same. (US20180334454A1).

- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280.

Sources

The Emergence of a Key Building Block: A Technical Guide to (3-Amino-5-cyanophenyl)boronic acid

An In-depth Exploration of its Putative Synthesis, Properties, and Strategic Importance in Modern Drug Discovery

Introduction: The Strategic Value of Substituted Phenylboronic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of functionalized aromatic moieties is a cornerstone of rational drug design. Among the vast arsenal of synthetic building blocks, substituted phenylboronic acids have emerged as exceptionally versatile and powerful tools. Their prominence is largely attributed to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the efficient construction of carbon-carbon bonds.[1][2] This capability allows for the modular and convergent synthesis of complex molecular architectures, accelerating the exploration of chemical space in the quest for novel therapeutic agents.

(3-Amino-5-cyanophenyl)boronic acid (CAS No. 913943-05-2) represents a particularly valuable member of this class of reagents.[3] Its trifunctional nature—possessing a boronic acid for coupling, an amino group for further derivatization or as a key pharmacophoric element, and a cyano group to modulate electronic properties and serve as a potential hydrogen bond acceptor—makes it a highly sought-after intermediate in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors.[4][5] While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the broader development of functionalized boronic acids tailored for the demands of contemporary drug discovery programs. This guide provides a comprehensive technical overview of its likely synthesis, key properties, and strategic applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (3-Amino-5-cyanophenyl)boronic acid is essential for its effective use in synthesis. The table below summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 913943-05-2 | [3] |

| Molecular Formula | C₇H₇BN₂O₂ | [6] |

| Molecular Weight | 161.95 g/mol | [6] |

| Appearance | Likely an off-white to light-colored solid | Inferred |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols | Inferred |

A Plausible Pathway to Synthesis: A Retro-Synthetic Approach and Forward Elaboration

While the primary literature detailing the initial synthesis of (3-Amino-5-cyanophenyl)boronic acid is not explicitly documented, a rational and efficient synthetic route can be postulated based on well-established methodologies for the preparation of substituted phenylboronic acids.[7] A common and effective strategy involves the borylation of a suitably functionalized haloarene.

The logical precursor for this synthesis is 3-amino-5-bromobenzonitrile. The synthesis can be envisioned through a palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting boronate ester.

Proposed Synthetic Workflow

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-amino-5-cyanophenylboronicacid|BLD Pharm [bldpharm.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of (3-Amino-5-cyanophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-5-cyanophenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex biaryl structures that are often the cornerstone of novel therapeutic agents and functional materials.[1] Its unique trifunctional nature, possessing a boronic acid moiety for cross-coupling, an amino group for further derivatization, and a cyano group influencing electronic properties, makes it a reagent of significant interest. This guide provides a comprehensive overview of the critical safety protocols and handling procedures necessary to work with this compound responsibly and effectively in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.

Section 1: Physicochemical Properties and Hazard Identification

A thorough understanding of the physicochemical properties of a compound is the foundation of a robust safety assessment.

Table 1: Physicochemical Data for (3-Amino-5-cyanophenyl)boronic acid

| Property | Value | Source |

| CAS Number | 913943-05-2 | [2][3] |

| Molecular Formula | C₇H₇BN₂O₂ | [2] |

| Molecular Weight | 161.95 g/mol | |

| Appearance | White to off-white powder/crystals | [1] |

| Melting Point | Not well-defined, may decompose | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

GHS Hazard Classification

(3-Amino-5-cyanophenyl)boronic acid and structurally similar compounds are classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6][7]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8]

These classifications are based on data from similar arylboronic acids and highlight the importance of avoiding direct contact and inhalation.

Toxicological Profile: An Evidence-Based Assessment

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

The Primacy of Engineering Controls

All work with (3-Amino-5-cyanophenyl)boronic acid in its solid, powdered form should be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[5] The fume hood provides a physical barrier and active ventilation, capturing dust at the source. Ensure that the fume hood has a recent inspection sticker and that the sash is maintained at the lowest practical height. An eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Mandatory Personal Protective Equipment (PPE)

The following PPE is required when handling (3-Amino-5-cyanophenyl)boronic acid:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[5][10]

-

Hand Protection: Chemically resistant gloves, such as nitrile, are required. Gloves should be inspected for any signs of degradation or perforation before use and should be changed immediately if contamination occurs.[5][10]

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Long pants and closed-toe shoes are also required to protect the skin from accidental spills.[10]

-

Respiratory Protection: For operations that may generate significant dust, such as weighing or transfers outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary to prevent respiratory tract irritation.[10]

Section 3: Safe Handling, Storage, and Decontamination

Prudent Handling Practices

-

Air and Moisture Sensitivity: While many boronic acids are stable solids, some can be sensitive to air and moisture. It is good practice to handle (3-Amino-5-cyanophenyl)boronic acid under an inert atmosphere (e.g., nitrogen or argon), especially for reactions that are sensitive to water.[11][12]

-

Static Discharge: When transferring the powdered compound, be mindful of the potential for static electricity buildup, which could cause the powder to disperse unexpectedly.

-

Weighing and Transfer: Weighing should be done in a fume hood on a draft shield. Use a spatula for transfers to minimize dust generation.

-

Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.

Storage with Foresight

(3-Amino-5-cyanophenyl)boronic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Refrigeration (2-8°C) is often recommended to ensure long-term stability.

Decontamination of Equipment

Glassware and equipment that have been in contact with (3-Amino-5-cyanophenyl)boronic acid should be decontaminated. A standard procedure involves:

-

A preliminary rinse with an appropriate organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinsate should be collected as hazardous waste.

-

Thorough washing with a laboratory detergent and warm water.[13][14]

-

Final rinsing with deionized water.

Section 4: Emergency Procedures: A Self-Validating System

Rapid and correct response to an emergency is critical.

In Case of Personal Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

-